molecular formula C11H21NO B1423939 3-(2-Cyclohexylethoxy)azetidine CAS No. 1220038-65-2

3-(2-Cyclohexylethoxy)azetidine

Cat. No.: B1423939
CAS No.: 1220038-65-2
M. Wt: 183.29 g/mol
InChI Key: GWJNIZTXBCLCQH-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylethoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles .

Safety and Hazards

The safety data sheet for azetidines indicates that they are combustible liquids and can cause serious eye damage . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The review provides an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions .

Mechanism of Action

Target of Action

Azetidines are known to be used in the synthesis of functionalized azetidines .

Mode of Action

Azetidines, in general, are synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

Azetidines are known to be used in the synthesis of polyamines , which play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis.

Result of Action

The aza paternò–büchi reaction, which is used to synthesize azetidines, typically results in high regio- and stereoselectivity . This suggests that the compound could potentially be used to create complex structures with precise control over their spatial arrangement.

Action Environment

The aza paternò–büchi reaction used to synthesize azetidines is a photochemical process , suggesting that light conditions could potentially influence the reaction’s efficiency and the resulting compound’s stability.

Biochemical Analysis

Biochemical Properties

3-(2-Cyclohexylethoxy)azetidine plays a crucial role in various biochemical reactions. Its interaction with enzymes, proteins, and other biomolecules is primarily driven by its strained ring structure, which makes it highly reactive under specific conditions. This compound has been shown to interact with enzymes involved in polymerization reactions, such as those catalyzing the formation of polyamines. The nature of these interactions often involves ring-opening polymerization mechanisms, where the azetidine ring is cleaved to form more complex structures .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the polymerization of polyamines, which are essential for cell growth and differentiation. Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, leading to enzyme inhibition or activation. The strained ring structure of azetidine facilitates its binding to active sites of enzymes, thereby modulating their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its reactivity can lead to degradation products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to promote cell growth and differentiation, while higher doses can lead to toxic or adverse effects. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity. High doses of this compound can result in adverse effects such as enzyme inhibition and disruption of cellular metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in polymerization reactions highlights its role in the synthesis of polyamines and other complex biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The efficient transport of this compound is essential for its biological activity, as it needs to reach its target sites within cells to exert its effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. The localization of this compound in subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biological activity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclohexylethoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, oxides, and reduced derivatives, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Cyclohexylethoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in drug discovery and polymerization .

Properties

IUPAC Name

3-(2-cyclohexylethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-4-10(5-3-1)6-7-13-11-8-12-9-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJNIZTXBCLCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303466
Record name 3-(2-Cyclohexylethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-65-2
Record name 3-(2-Cyclohexylethoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Cyclohexylethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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